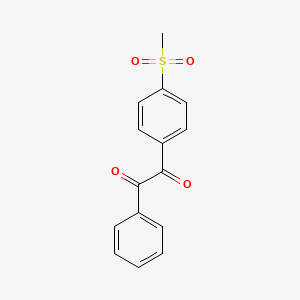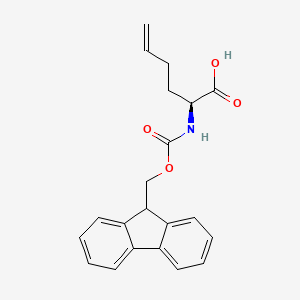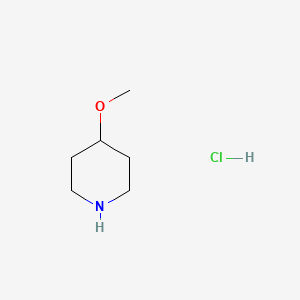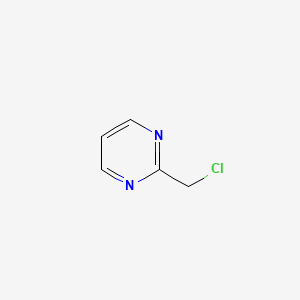
2-(Chloromethyl)pyrimidine
Descripción general
Descripción
2-(Chloromethyl)pyrimidine is a synthetic intermediate useful for pharmaceutical synthesis . It has a molecular formula of C5H5ClN2 .
Synthesis Analysis
A series of mixed aryl/heteroaryl/alkyl imidazo [1,2-a]pyrimidine chalcogenides have been synthesized by nucleophilic substitution reaction on 2-(chloromethyl)imidazo [1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)pyrimidine is represented by the SMILES notation Cl.ClCc1ncccn1 . The InChI code is InChI=1S/C5H5ClN2.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4H2;1H . The molecular weight is 128.56 .Chemical Reactions Analysis
The synthesis of 2-(Chloromethyl)pyrimidine involves nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2-(Chloromethyl)pyrimidine has a boiling point of 101-103 °C (Press: 26 Torr), a predicted density of 1.241±0.06 g/cm3, and a predicted pKa of 0.43±0.13 . It is a brown liquid stored in an inert atmosphere, under -20°C .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
“2-(Chloromethyl)pyrimidine” serves as a synthetic intermediate in pharmaceutical synthesis. Its reactivity allows for the creation of various biologically active molecules, particularly in the development of drugs with anti-inflammatory properties .
Anti-Inflammatory Drug Development
Pyrimidines, including derivatives of “2-(Chloromethyl)pyrimidine”, have been reported to exhibit anti-inflammatory effects. They work by inhibiting the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins .
Antimicrobial Agents
The compound is used in synthesizing mixed aryl/heteroaryl/alkyl imidazo[1,2-a]pyrimidine chalcogenides, which have shown antimicrobial properties. These are synthesized through nucleophilic substitution reactions and have potential applications in combating microbial infections .
Therapeutic Applications
The pyrimidine scaffold, which includes “2-(Chloromethyl)pyrimidine”, is known for its therapeutic versatility. It has been utilized in creating drugs with antimicrobial, antimalarial, antiviral, anticancer, antileishmanial, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and antioxidant applications .
Mecanismo De Acción
Target of Action
2-(Chloromethyl)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The primary targets of pyrimidines are certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Chloromethyl)pyrimidine may interact with its targets to inhibit their expression and activities, resulting in its pharmacological effects.
Biochemical Pathways
Pyrimidines, including 2-(Chloromethyl)pyrimidine, are involved in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Changes in pyrimidine metabolism under various conditions can affect the action of 2-(Chloromethyl)pyrimidine .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)pyrimidine’s action are likely related to its anti-inflammatory effects. By inhibiting the expression and activities of certain vital inflammatory mediators, 2-(Chloromethyl)pyrimidine may help to reduce inflammation and other related symptoms .
Safety and Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-5-7-2-1-3-8-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFVEEFXECBJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512151 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54198-88-8 | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



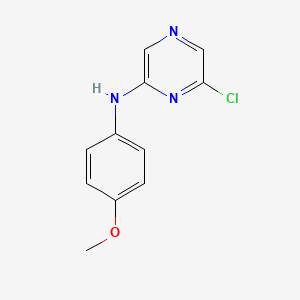
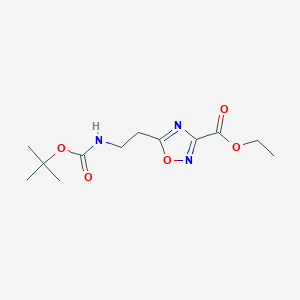
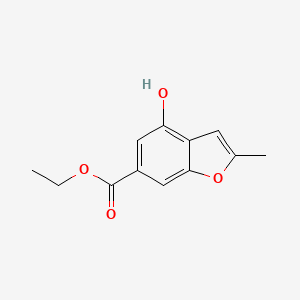
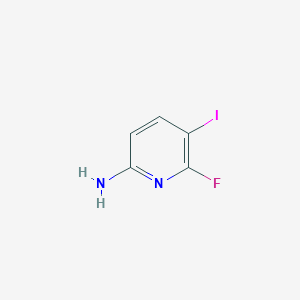

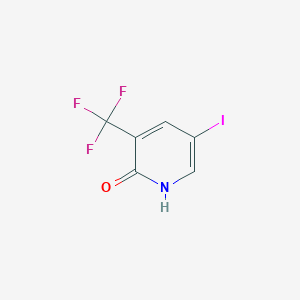
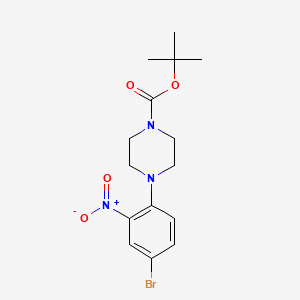
![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)
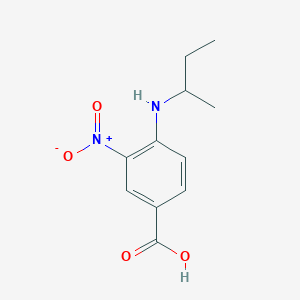
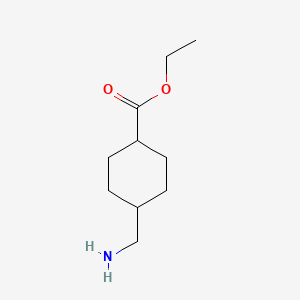
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1313353.png)
